2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.05177804 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(4-acetylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC or CD45) . PTPRC plays a crucial role in T cell responses, and its inhibition can suppress these responses, making it a potential target for anti-inflammatory drugs .
Mode of Action
The compound interacts with its target, PTPRC, by binding to it and inhibiting its activity . This inhibition is believed to be competitive and reversible , meaning the compound competes with the substrate for the active site of the enzyme, and this inhibition can be reversed by increasing the concentration of the substrate .
Biochemical Pathways
The compound’s mode of action affects the inflammatory response pathway . By inhibiting PTPRC, the compound suppresses T cell responses, which are part of the body’s immune response to inflammation . This can lead to a decrease in the production of certain vital inflammatory mediators .
Result of Action
The result of the compound’s action is a suppression of the inflammatory response . By inhibiting PTPRC and thus suppressing T cell responses, the compound can potentially reduce inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For example, the compound’s efficacy could be reduced in an environment with a high concentration of the substrate, due to its competitive mode of action
Properties
IUPAC Name |
2-(4-acetylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10(18)11-6-8-12(9-7-11)17-15(19)16-13-4-2-3-5-14(13)22(17,20)21/h2-9H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAQVSRPAMRXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.